2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions. The hydroxy and nitrile groups are then introduced via subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 2-Hydroxy-4-methyl-6-oxo-4-(chloromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 2-Hydroxy-4-methyl-6-oxo-4-(bromomethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Comparison: Compared to its analogs with different halogen substituents, the trifluoromethyl derivative is unique due to the strong electron-withdrawing nature of the trifluoromethyl group. This significantly influences the compound’s reactivity and stability, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate.
This detailed overview provides a comprehensive understanding of 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-4-(trifluoromethyl)-1,3-dihydropyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-7(8(9,10)11)2-5(14)13-6(15)4(7)3-12/h15H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHUXXDTIVVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=C1C#N)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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